molecular formula C4H8O2<br>C4H8O2<br>C2H5COOCH3 B7798627 Methyl propionate CAS No. 308065-15-8

Methyl propionate

Cat. No.: B7798627
CAS No.: 308065-15-8
M. Wt: 88.11 g/mol
InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Description

Methyl propionate (CH₃CH₂COOCH₃) is an ester with a molecular weight of 102.13 g/mol. It is a colorless, volatile liquid with a fruity odor, widely used as a solvent, flavoring agent, and chemical intermediate. Its applications span pharmaceuticals, agrochemicals, coatings, and astrochemical research . Structurally, it consists of a propionate group esterified with methanol, enabling reactivity in hydrolysis, esterification, and condensation reactions .

This compound is synthesized via acid-catalyzed esterification of methanol and propionic acid, a process optimized for industrial-scale production . Its solvency properties make it ideal for dissolving nitrocellulose, acrylic resins, and cellulose acetate butyrate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl propanoate
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InChI

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3
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InChI Key

RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OC
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Molecular Formula

C4H8O2, Array
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DSSTOX Substance ID

DTXSID7027201
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Molecular Weight

88.11 g/mol
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Physical Description

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour
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Boiling Point

175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C
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Flash Point

28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water
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Density

0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5
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Color/Form

Colorless liq

CAS No.

554-12-1
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Melting Point

-125 °F (NTP, 1992), -87.5 °C, -88 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl propionate can be synthesized through the esterification of propionic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions .

Industrial Production Methods: Industrially, this compound is produced via carboalkoxylation, which involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst. The catalysts used in this process are typically nickel carbonyl and palladium(0) complexes .

Chemical Reactions Analysis

Atmospheric Oxidation of Methyl Propionate

The atmospheric oxidation of this compound is an important process that affects its environmental fate. This oxidation can be initiated by hydroxyl radicals (OH) or chlorine atoms (Cl).

  • Reaction with OH Radicals : The reaction with OH radicals is a key atmospheric process. The rate constant for this reaction has been measured as k(OH+CH3CH2COOCH3)=(9.29±1.13)×1013cm3molecule1s1k(\text{OH} + \text{CH}_3\text{CH}_2\text{COOCH}_3) = (9.29 \pm 1.13) \times 10^{-13} \, \text{cm}^3 \text{molecule}^{-1} \text{s}^{-1} .

  • Reaction with Cl Atoms : Chlorine atom-initiated oxidation also occurs, with a rate constant of k(Cl+CH3CH2COOCH3)=(1.51±0.22)×1011cm3molecule1s1k(\text{Cl} + \text{CH}_3\text{CH}_2\text{COOCH}_3) = (1.51 \pm 0.22) \times 10^{-11} \, \text{cm}^3 \text{molecule}^{-1} \text{s}^{-1} . This process yields several products, including propionic formic anhydride, propionic acid, carbon monoxide, methyl pyruvate, acetaldehyde, methoxy formylperoxynitrate, methyl glyoxylate, organic nitrates, and formaldehyde .

Table 1: Products of Chlorine Atom-Initiated Oxidation of this compound

ProductMolar Yield
Propionic Formic Anhydride (CH₃CH₂C(O)OC(O)H)0.099±0.0190.099 \pm 0.019
Propionic Acid (CH₃CH₂C(O)OH)0.139±0.0270.139 \pm 0.027
Carbon Monoxide (CO)0.132±0.0260.132 \pm 0.026
Methyl Pyruvate (CH₃C(O)C(O)OCH₃)0.289±0.0570.289 \pm 0.057
Acetaldehyde (CH₃CHO)0.077±0.0150.077 \pm 0.015
Methoxy Formylperoxynitrate (CH₃OC(O)O₂NO₂)0.083±0.0160.083 \pm 0.016
Methyl Glyoxylate (H(O)CC(O)OCH₃)0.111±0.0220.111 \pm 0.022
Organic Nitrates0.07±0.020.07 \pm 0.02
Formaldehyde (HCHO)-

Aldol Condensation with Formaldehyde

This compound can undergo aldol condensation with formaldehyde to produce methyl methacrylate, a precursor to acrylic plastics. This reaction is environmentally friendly and sustainable .

CH3CH2COOCH3+CH2OCH3C(O)C(O)CH3+H2O\text{CH}_3\text{CH}_2\text{COOCH}_3 + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{C(O)C(O)CH}_3 + \text{H}_2\text{O}

Reactions with Acids and Bases

This compound reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids can cause a vigorous reaction that may ignite the products. It also reacts with caustic solutions to generate heat .

Scientific Research Applications

Chemical Industry Applications

Solvent Properties
Methyl propionate is primarily utilized as a solvent due to its moderate polarity and low boiling point. It effectively dissolves a variety of compounds, making it suitable for use in coatings, inks, and cleaning agents. Its solvent capabilities extend to industrial cleaning processes where it is employed to remove oils and greases .

Chemical Reagent
In laboratory settings, MP serves as a reagent in numerous chemical reactions, including esterification and transesterification. These reactions are crucial for synthesizing other valuable compounds, enhancing its utility in both research and industrial applications .

Pharmaceutical Applications

Intermediate for Drug Synthesis
this compound plays a significant role as an intermediate in the synthesis of pharmaceutical compounds. It is instrumental in producing various ester-based medications, including antifungal agents and anti-inflammatory drugs. The compound's reactivity allows for the introduction of functional groups necessary for drug development .

Case Study: Synthesis of Antifungal Agents
A notable study demonstrated the use of this compound in synthesizing antifungal agents through a series of esterification reactions. The resulting compounds showed effective antifungal activity against common pathogens, highlighting MP's importance in pharmaceutical chemistry .

Agrochemical Applications

Pesticides and Herbicides
In the agrochemical sector, this compound is utilized in the synthesis of pesticides, herbicides, and insecticides. Its versatility allows for the development of effective compounds that protect crops from pests and diseases .

Case Study: Development of Herbicides
Research has shown that this compound can be transformed into various herbicidal compounds through chemical reactions. These derivatives have been tested for efficacy against specific weed species, demonstrating MP's role in enhancing agricultural productivity .

Environmental Research

Astrochemistry
Recent studies have investigated the formation of this compound in interstellar environments. By developing gas-grain chemical models, researchers have explored how MP may be synthesized in cold dust grains within the interstellar medium (ISM). This research contributes to our understanding of organic molecule formation in space .

Hydrodeoxygenation Studies
this compound has been selected as a model molecule for studying hydrodeoxygenation (HDO) processes over metal catalysts. This research is crucial for developing sustainable biofuels from lipid-rich biomass feedstocks. The findings indicate that decarbonylation pathways are favored during the HDO process, providing insights into optimizing biofuel production .

Data Tables

Application AreaSpecific Uses
Chemical IndustrySolvent for coatings and cleaning products
PharmaceuticalIntermediate for drug synthesis
AgrochemicalSynthesis of pesticides and herbicides
Environmental ResearchStudy of organic molecule formation in ISM

Mechanism of Action

The mechanism of action of methyl propionate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to produce propionic acid and methanol. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl propionate belongs to the ester family, sharing functional and industrial relevance with compounds like ethyl acetate, ethyl propionate, methyl butyrate, and dichloromethane. Below is a systematic comparison:

Physical and Chemical Properties

Property This compound Ethyl Acetate Ethyl Propionate Methyl Butyrate Dichloromethane
Formula C₄H₈O₂ C₄H₈O₂ C₅H₁₀O₂ C₅H₁₀O₂ CH₂Cl₂
Boiling Point (°C) 79–80 77 99 102 40
logP 0.95 0.73 1.21 1.34 1.25
Odor Fruity Fruity Sweet, fruity Apple-like Pungent
Safety Profile Recommended (5) Recommended Problematic Hazardous Hazardous

Data compiled from .

  • logP (Partition Coefficient): this compound’s moderate hydrophobicity (logP 0.95) balances solubility in polar and nonpolar matrices, outperforming ethyl acetate (logP 0.73) in hydrophobic applications .
  • Safety : this compound is classified as "recommended" (CHEM21 score 5) for low toxicity, unlike dichloromethane (hazardous) or benzyl alcohol (problematic) .

Solvent Performance

In green chemistry, this compound ranks fourth in distribution coefficients (β = 4.63) for extracting 5-HMF, slightly below ethyl acetate (β = 5.14) but superior to dichloromethane (β = 4.55). Its miscibility with water at elevated temperatures (e.g., 150°C) enhances phase separation in biphasic systems . Comparatively, methyl butyrate (logP 1.34) is less effective in polar media due to higher hydrophobicity .

Reactivity and Stability

This compound undergoes hydrolysis to propionic acid and methanol under acidic/basic conditions, a reaction slower than methyl acetate due to steric hindrance . In contrast, dichloromethane resists hydrolysis but poses environmental risks .

Research Findings and Industrial Relevance

  • Catalytic Synthesis : Mo-based catalysts enable this compound production at 170°C and 30 atm, reducing energy costs by 40% compared to Ni-catalyzed methods .
  • Environmental Impact : this compound’s biodegradability and low VOC emissions position it as a sustainable alternative to dichloromethane in coatings .
  • Biological Interactions : Unlike ethyl propionate, this compound shows negligible attraction in Drosophila odorant receptor studies, limiting its use in bioassays .

Biological Activity

Methyl propionate (MP), an ester derived from propionic acid and methanol, is recognized for its diverse biological activities. This article delves into the biological implications of this compound, including its effects on plant growth, microbial activity, and potential applications in various fields.

This compound has the molecular formula C5H10O2\text{C}_5\text{H}_{10}\text{O}_2 and is characterized by its pleasant fruity odor. It is commonly used as a solvent in organic synthesis and as a flavoring agent in food products. Its structure can be represented as follows:

CH3COOCH3\text{CH}_3\text{COOCH}_3

1. Effects on Plant Growth

This compound has been studied for its effects on plant growth, particularly as a nitrification inhibitor. Research indicates that it can inhibit primary root elongation while promoting lateral root formation by enhancing auxin metabolism and signaling pathways. For instance, a study showed that exposure to this compound resulted in:

  • Inhibition of Primary Root (PR) Growth : The lengths of meristematic and elongation zones in roots were significantly reduced upon treatment with this compound at concentrations of 40 and 80 μM.
  • Increased Lateral Root Formation : The compound promoted the initiation of lateral roots, suggesting a reallocation of resources towards lateral growth under stress conditions .

2. Microbial Activity

This compound exhibits significant microbial activity, particularly in wastewater treatment processes. It has been shown to be readily bio-oxidized by activated sludge, indicating its potential as a biodegradable compound in environmental applications. In laboratory studies:

  • Aerobic Degradation : this compound was effectively degraded by microbial communities in activated sludge over a 24-hour period, demonstrating its suitability for use in bioremediation strategies .

Case Study 1: Plant Growth Inhibition

A study conducted on Arabidopsis thaliana revealed that this compound treatment led to altered auxin distribution within root tissues. The expression levels of auxin biosynthesis genes were significantly upregulated, correlating with increased auxin levels in treated plants. This suggests that this compound can modulate hormonal pathways critical for root development.

Treatment Concentration (μM)Primary Root Length (mm)Lateral Roots Initiated
Control10.53
407.25
805.17

Case Study 2: Microbial Degradation

In a controlled experiment assessing the biodegradability of this compound, activated sludge samples were exposed to varying concentrations of the compound. The results demonstrated a significant reduction in chemical oxygen demand (COD), indicating effective microbial degradation.

Time (hours)COD Reduction (%)
00
625
1250
2475

Research Findings

Recent studies have highlighted the dual role of this compound as both a plant growth regulator and a biodegradable compound in environmental applications. Key findings include:

  • Auxin Regulation : this compound's ability to enhance auxin levels suggests potential applications in agricultural practices aimed at improving root architecture under suboptimal conditions .
  • Biodegradability : Its rapid biodegradation by microbial communities supports its use as an environmentally friendly solvent and additive in various industrial processes .

Q & A

Q. What are the primary conformers of methyl propionate, and how are they experimentally identified?

this compound exists in two primary conformers: the more stable trans-Cs (C-symmetric) and the higher-energy trans-C1 (enantiomeric pair at φ ≈ ±100°). These are identified via microwave spectroscopy under molecular beam conditions. The trans-Cs conformer dominates due to its lower energy (2.1 kJ/mol stabilization over trans-C1) and rapid interconversion during nozzle expansion, suppressing trans-C1 detection . Quantum chemical calculations (MP2/6-311++G(d,p)) predict potential energy curves and confirm minima, validated by spectral assignments .

Q. How do internal rotations of methyl groups influence the microwave spectrum?

The methoxy (-OCH₃) and propionyl (-CH₂CO-) methyl groups exhibit torsional splitting due to internal rotation. The methoxy group (lower barrier: ~429 cm⁻¹) causes A/E splitting, while the propionyl group (higher barrier: ~820 cm⁻¹) induces finer AA/AE/EA/EE splittings. These are resolved using programs like XIAM and BELGI-Cs-2tops, which model rotational-torsional coupling and centrifugal distortion . Splitting patterns are labeled via permutation-inversion group symmetry (e.g., AA↔A₁/A₂) .

Advanced Research Questions

Q. What computational methods best predict rotational constants and torsional barriers, and how do they compare to experimental data?

The MP2/6-311++G(d,p) method reliably predicts rotational constants and torsional barriers (V₃) but overestimates barriers by ~16–18% compared to microwave spectroscopy. For example, calculated V₃ values (methoxy: 509 cm⁻¹; propionyl: 956 cm⁻¹) exceed experimental values (429 cm⁻¹ and 820 cm⁻¹, respectively). Basis sets like 6-311++G(d,p) are chosen for esters due to balanced accuracy in geometry optimization . Discrepancies arise from approximations in treating anharmonicity and electron correlation .

Q. How do XIAM and BELGI-Cs-2tops codes differ in analyzing two-top internal rotor systems?

  • XIAM : Uses a combined axis method (CAM) to convert rho-axis system (RAM) parameters into principal axis system (PAM) terms. It fits rotational constants (A, B, C), centrifugal distortion parameters (ΔJ, ΔJK), and torsional barriers (V₃) with fixed moments of inertia .
  • BELGI-Cs-2tops : Employs a two-step diagonalization approach, handling torsional-rotational coupling via modified PAM coordinates. It fits higher-order terms (e.g., rotation-torsion coupling q₁, r₁) and achieves comparable accuracy (RMS ~3.3 kHz) but requires fixing parameters like top-top interaction constants (F₁₂) to avoid overcorrelation .

Q. What challenges arise in reconciling experimental and computational torsional barriers?

Quantum chemical methods (e.g., MP2) systematically overestimate V₃ barriers due to incomplete treatment of torsional anharmonicity and basis set limitations. For this compound, experimental barriers (methoxy: 429 cm⁻¹; propionyl: 820 cm⁻¹) are ~16–18% lower than computed values. Calibration with benchmark systems (e.g., methyl acetate) and hybrid DFT-molecular mechanics approaches can mitigate these errors .

Q. How are centrifugal distortion parameters handled in spectral analysis, and why do XIAM and BELGI codes yield non-comparable values?

Centrifugal distortion terms (e.g., ΔJ, DJ) are sensitive to coordinate systems: XIAM uses PAM-derived parameters, while BELGI uses RAM-derived terms. Direct comparison is invalid, as ΔJ (XIAM) and DJ (BELGI) reflect different axis conventions. Fixing parameters like (moment of inertia) during fitting ensures stability but may mask higher-order effects .

Q. What methodologies address low-intensity spectral lines in this compound studies?

Low-intensity lines (e.g., ¹³C isotopologues) are assigned via rigid-rotor predictions based on MP2-derived rotational constants. High-resolution remeasurements (4 kHz accuracy) and exclusion of weak lines reduce noise. Boltzmann factors at beam temperatures (~10 K) suppress minor conformers, simplifying spectral interpretation .

Methodological Considerations

Q. How is the torsional ground state (vₜ=0) modeled in this compound?

The ground state is modeled using 441 torsional basis functions (ktronc=10) in BELGI-Cs-2tops, retaining the lowest 42 energy levels. This captures splittings from both methyl rotors while balancing computational cost and accuracy .

Q. What kinetic insights exist for this compound in catalytic synthesis?

Aldol condensation of this compound with formaldehyde over Cs–P/γ-Al₂O₃ catalysts produces methyl methacrylate (MMA). Fe-modification increases medium acid sites, enhancing selectivity (82% yield). Kinetic studies reveal rate-determining steps in methanol dehydrogenation and formaldehyde condensation, with Arrhenius parameters guiding reactor design .

Data Contradiction Analysis

Q. How are discrepancies between experimental and theoretical rotational constants resolved?

Discrepancies arise from basis set limitations and vibrational averaging. For example, MP2/6-311++G(d,p) overestimates A rotational constants by ~0.5%. Empirical scaling factors, calibrated via benchmark molecules (e.g., methyl acetate), adjust computed values to match experimental data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl propionate
Reactant of Route 2
Methyl propionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.